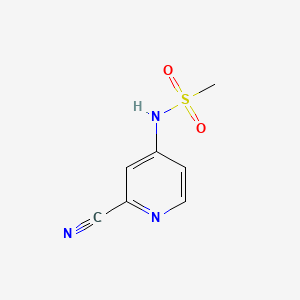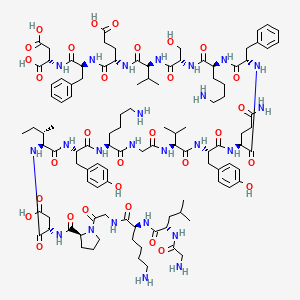
Lcmv GP (61-80)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lymphocytic choriomeningitis virus glycoprotein (61-80) is a peptide fragment derived from the glycoprotein of the lymphocytic choriomeningitis virus. This peptide corresponds to amino acids 61-80 of the glycoprotein and is known for its ability to elicit a CD4+ T-cell response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lymphocytic choriomeningitis virus glycoprotein (61-80) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
The industrial production of lymphocytic choriomeningitis virus glycoprotein (61-80) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and purification is achieved through high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Lymphocytic choriomeningitis virus glycoprotein (61-80) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of lymphocytic choriomeningitis virus glycoprotein (61-80) involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are carried out in solvents like dimethylformamide and dichloromethane .
Major Products Formed
The primary product of the synthesis is the peptide lymphocytic choriomeningitis virus glycoprotein (61-80) itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Wissenschaftliche Forschungsanwendungen
Lymphocytic choriomeningitis virus glycoprotein (61-80) has several applications in scientific research:
Immunology: It is used to study CD4+ T-cell responses and immune system function
Vaccine Development: It serves as a model epitope for developing vaccines targeting viral infections.
Autoimmune Disease Research: It is used to study the mechanisms of autoimmune diseases and potential therapeutic interventions.
Wirkmechanismus
Lymphocytic choriomeningitis virus glycoprotein (61-80) exerts its effects by binding to major histocompatibility complex class II molecules on antigen-presenting cells. This interaction leads to the activation of CD4+ T-cells, which play a crucial role in the immune response. The peptide’s ability to induce a specific immune response makes it valuable for studying T-cell activation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lymphocytic choriomeningitis virus nucleoprotein (309-328): Another peptide derived from lymphocytic choriomeningitis virus, known for its ability to elicit a CD8+ T-cell response.
Lymphocytic choriomeningitis virus glycoprotein (33-41): A shorter peptide fragment that also induces immune responses.
Uniqueness
Lymphocytic choriomeningitis virus glycoprotein (61-80) is unique due to its specific sequence and ability to induce a robust CD4+ T-cell response. This makes it particularly valuable for studying helper T-cell responses and developing targeted immunotherapies .
Eigenschaften
Molekularformel |
C108H160N24O31 |
|---|---|
Molekulargewicht |
2290.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C108H160N24O31/c1-9-61(8)91(131-102(156)78(52-87(142)143)124-104(158)81-30-22-46-132(81)85(139)56-115-93(147)69(28-17-20-44-110)117-97(151)73(47-58(2)3)116-83(137)54-112)107(161)126-77(51-65-33-37-67(135)38-34-65)99(153)118-68(27-16-19-43-109)92(146)114-55-84(138)129-89(59(4)5)105(159)125-76(50-64-31-35-66(134)36-32-64)100(154)120-71(39-41-82(113)136)95(149)122-74(48-62-23-12-10-13-24-62)98(152)119-70(29-18-21-45-111)94(148)128-80(57-133)103(157)130-90(60(6)7)106(160)121-72(40-42-86(140)141)96(150)123-75(49-63-25-14-11-15-26-63)101(155)127-79(108(162)163)53-88(144)145/h10-15,23-26,31-38,58-61,68-81,89-91,133-135H,9,16-22,27-30,39-57,109-112H2,1-8H3,(H2,113,136)(H,114,146)(H,115,147)(H,116,137)(H,117,151)(H,118,153)(H,119,152)(H,120,154)(H,121,160)(H,122,149)(H,123,150)(H,124,158)(H,125,159)(H,126,161)(H,127,155)(H,128,148)(H,129,138)(H,130,157)(H,131,156)(H,140,141)(H,142,143)(H,144,145)(H,162,163)/t61-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-/m0/s1 |
InChI-Schlüssel |
FZOSFZDRHOCVOK-TVDVXXQISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
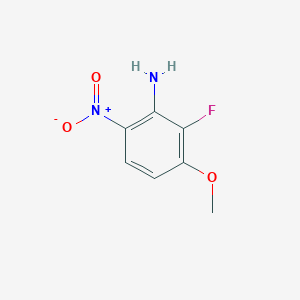
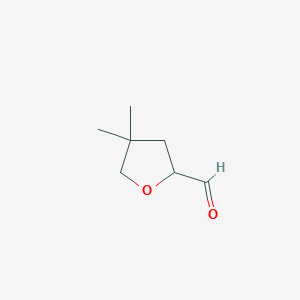
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)

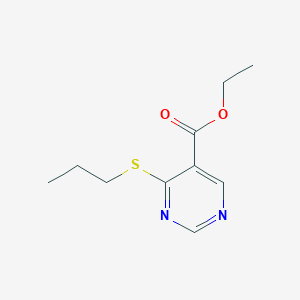
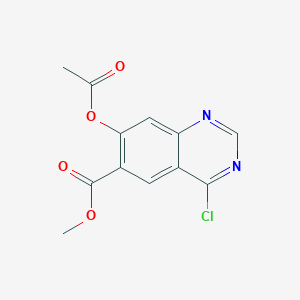
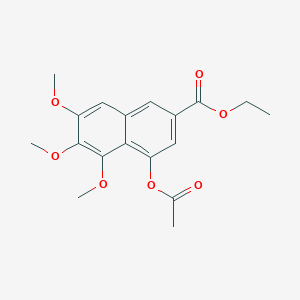
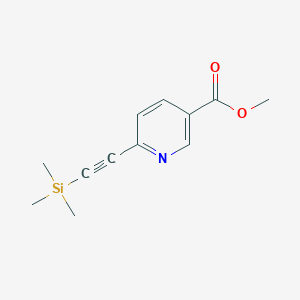
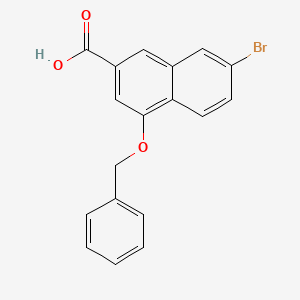
methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
